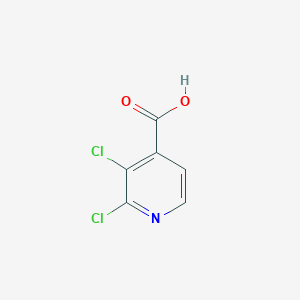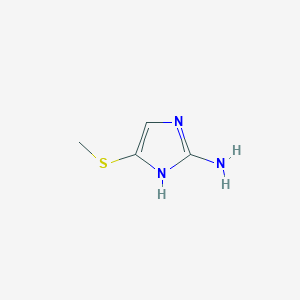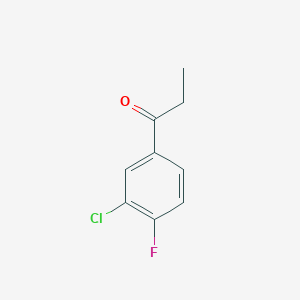
1-(3-Chloro-4-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chalcone derivatives, closely related to the target compound, involves the base-catalyzed Claisen-Schmidt condensation reaction. This method is utilized to produce compounds with specific substituents on the phenyl rings, demonstrating the versatility of synthetic approaches for derivatives of "1-(3-Chloro-4-fluorophenyl)propan-1-one" (Salian et al., 2018).
Molecular Structure Analysis
Investigations into molecular structure using X-ray diffraction and FT-IR spectroscopy reveal the dihedral angles between terminal rings and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's 3D conformation (Najiya et al., 2014).
Chemical Reactions and Properties
Research on novel derivatives indicates the potential for antimicrobial activity, showcasing the chemical reactivity and potential applications of "1-(3-Chloro-4-fluorophenyl)propan-1-one" derivatives in medicinal chemistry (Nagamani et al., 2018).
Physical Properties Analysis
The growth and characterization of single crystals for derivatives provide insights into the physical properties, such as crystal system and space group, that are essential for material science applications (Meenatchi et al., 2015).
Chemical Properties Analysis
Detailed computational studies, including density functional theory (DFT) and molecular docking, have been employed to understand the chemical properties. These studies offer insights into the electronic structure, reactivity, and potential biological interactions of the compound (Adole et al., 2020).
Scientific Research Applications
Applications in Medicinal Chemistry and Drug Synthesis
Compounds with a similar structural framework to "1-(3-Chloro-4-fluorophenyl)propan-1-one" are often explored in medicinal chemistry for their potential therapeutic effects. For example, fluorinated compounds are a focus of pharmaceutical research due to their ability to improve drug properties such as metabolic stability, bioavailability, and binding affinity (Sicard & Baker, 2020). The inclusion of chloro and fluoro substituents on aromatic rings, as seen in this compound, can influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, making them subjects of interest for developing new therapies.
Role in Synthetic Organic Chemistry
The structural motif of "1-(3-Chloro-4-fluorophenyl)propan-1-one" suggests its utility in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules. Compounds featuring halogenated aromatic units are pivotal in cross-coupling reactions, which are cornerstone methods for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Qiu et al., 2009). This compound could serve as a precursor for the preparation of various biologically active molecules or for the modification of existing drugs to enhance their efficacy or reduce side effects.
Potential in Material Science
The chemical structure of "1-(3-Chloro-4-fluorophenyl)propan-1-one" may also find applications in material science, particularly in the development of organic electronic materials or as a building block for polymer synthesis. Fluorinated aromatic compounds are known to alter the electronic properties of materials, affecting their conductivity, stability, and photophysical properties, which are critical for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells (Dacek et al., 2016).
Safety And Hazards
The compound is classified as an irritant, with risk phrases R36/37/38 indicating that it may cause irritation to the eyes, respiratory system, and skin . Safety phrases S26 and S36/37/39 recommend avoiding contact with eyes and skin, and wearing suitable protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIDZXCWYJUDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378681 |
Source


|
| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)propan-1-one | |
CAS RN |
194943-82-3 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

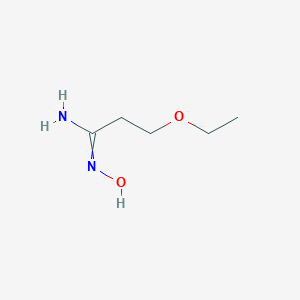
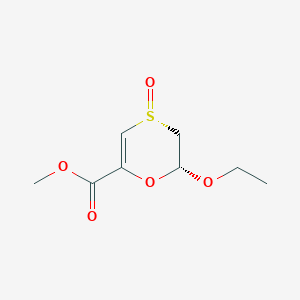
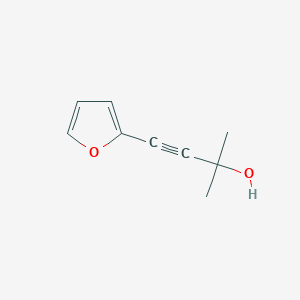
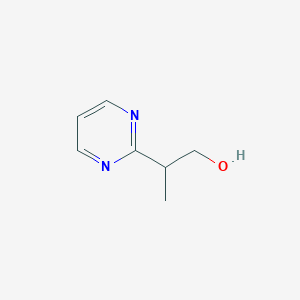
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
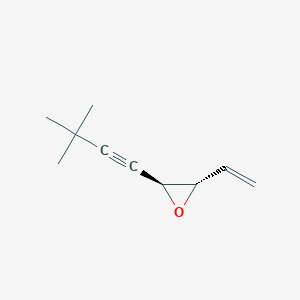
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
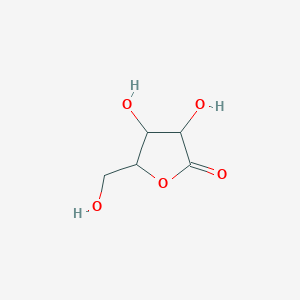
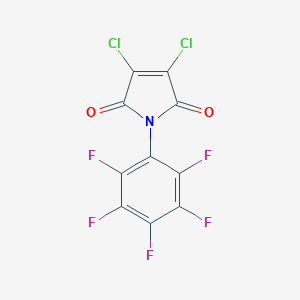
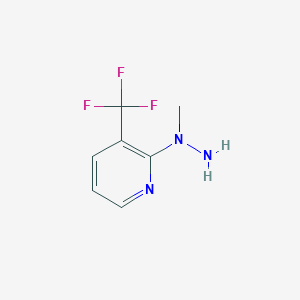
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
